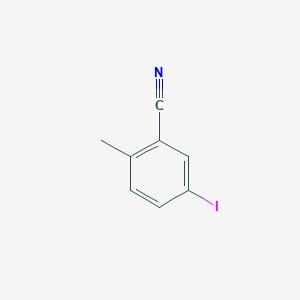

5-Iodo-2-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGQEWLZKVSLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350301 | |

| Record name | 5-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-68-3 | |

| Record name | 5-Iodo-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-2-methylbenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylbenzonitrile is a versatile aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a nitrile group, a methyl group, and an iodine atom on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and key applications in drug discovery and materials science.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 52107-68-3 | [1] |

| Molecular Formula | C₈H₆IN | [1] |

| Molecular Weight | 243.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-iodo-2-methylbenzenecarbonitrile, Benzonitrile, 5-iodo-2-methyl- | [1] |

| Physical State | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not definitively reported; a related isomer, 3-Iodo-5-methylbenzonitrile, has a melting point of approximately 60°C. | [2] |

| Solubility | Expected to be soluble in common organic solvents. | Inferred from related compounds |

Synthesis of this compound: A Plausible Approach

Conceptual Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 5-amino-2-methylbenzonitrile

-

In a reaction vessel maintained at 0-5 °C, dissolve 5-amino-2-methylbenzonitrile in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature strictly controlled to prevent the decomposition of the diazonium salt.

-

Stir the mixture for a designated period to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of copper(I) iodide in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) iodide solution.

-

Allow the reaction to proceed, monitoring for the evolution of nitrogen gas, which indicates the substitution of the diazonium group with iodine.

-

Once the reaction is complete, the crude this compound can be isolated by extraction and purified using standard techniques such as column chromatography or recrystallization.

An alternative approach could involve the direct iodination of 2-methylbenzonitrile, drawing inspiration from the synthesis of the related 5-iodo-2-methylbenzoic acid from o-toluic acid.[6][7] This would likely involve an electrophilic iodination using an iodine source and an oxidizing agent.

Key Synthetic Applications: A Gateway to Molecular Complexity

The true value of this compound lies in its utility as a versatile intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic electronic materials.[8] In this reaction, the iodine atom of this compound is readily displaced by an aryl or heteroaryl group from a boronic acid or boronate ester.[9][10][11]

-

In a reaction vessel under an inert atmosphere, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).[9]

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.[9]

-

Heat the reaction mixture to a temperature typically ranging from 80-100 °C.[9]

-

Monitor the reaction progress using techniques such as TLC or LC-MS.

-

Upon completion, perform an aqueous workup, followed by extraction of the product with an organic solvent.

-

The crude product is then purified by column chromatography or recrystallization.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are important structural units in natural products, pharmaceuticals, and conjugated materials.[12][13][14][15] This reaction involves the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.[15]

-

To a reaction vessel under an inert atmosphere, add this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF, DMF).[13][14]

-

Add an amine base, such as triethylamine or diisopropylamine.[13][14]

-

Introduce the terminal alkyne to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

After completion, perform a standard workup, which typically involves quenching the reaction, extracting the product, and washing the organic layer.

-

The final product is purified by column chromatography.

Diagram of Sonogashira Coupling Catalytic Cycle

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Relevance in Drug Discovery and Medicinal Chemistry

Aryl nitriles and iodoarenes are privileged structural motifs in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The iodo-substituent provides a handle for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

While direct examples of pharmaceuticals synthesized from this compound are not prominent in the searched literature, its close analogue, 5-iodo-2-methylbenzoic acid, is a key intermediate in the synthesis of certain anti-diabetic drugs.[16] This strongly suggests that this compound is a highly valuable precursor for the synthesis of a wide range of biologically active molecules. For instance, derivatives of 2-methylbenzonitrile are used as precursors for trelagliptin succinate, a medication for type II diabetes.[17] The ability to introduce diverse substituents at the 5-position via cross-coupling reactions makes this compound an attractive starting material for the exploration of novel chemical space in drug discovery programs.

Applications in Materials Science

The development of novel organic materials for electronic applications is a rapidly growing field.[18][19] Conjugated organic molecules are of particular interest for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[20][21]

This compound serves as a valuable building block for the synthesis of such materials.[22] Through reactions like the Suzuki and Sonogashira couplings, extended π-conjugated systems can be constructed. The methyl and nitrile substituents can be used to fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials, which are critical factors for their performance in electronic devices. For example, 4-fluoro-2-methylbenzonitrile is a key building block for advanced Thermally Activated Delayed Fluorescence (TADF) emitters used in high-efficiency OLEDs.[17] The ability to readily introduce different aromatic and alkynyl groups at the 5-position of the benzonitrile core makes this compound a versatile platform for the rational design of new organic electronic materials.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in both pharmaceutical and materials science research. Its ability to participate in a variety of cross-coupling reactions provides a straightforward entry into a wide range of complex molecular structures. As the demand for novel therapeutics and advanced organic materials continues to grow, the utility of versatile building blocks like this compound is set to expand, making it an indispensable tool for the modern synthetic chemist.

References

- 1. This compound | C8H6IN | CID 676498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Iodo-5-Methylbenzonitrile Supplier in China [nj-finechem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. Building Blocks for Organic Electronics and Light-Responsive Materials | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 20. researchgate.net [researchgate.net]

- 21. Naphthodithiophenes: emerging building blocks for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 52107-68-3|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Iodo-2-methylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-methylbenzonitrile is a versatile iodinated aromatic compound that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique structural arrangement, featuring a nitrile group, a methyl group, and an iodine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, its reactivity profile in key cross-coupling reactions, and its applications in drug discovery and development.

Introduction

The strategic incorporation of iodine into organic molecules provides a powerful tool for synthetic chemists. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This compound (CAS No. 52107-68-3) is a prime example of such a valuable synthetic intermediate.[1] This guide aims to provide a deep dive into the core characteristics of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in experimental design and process development.

Physical Properties

While experimental data for some physical properties of this compound are not extensively reported in publicly available literature, a combination of computed data and information from analogous compounds provides a reliable profile.

| Property | Value | Source |

| Molecular Formula | C₈H₆IN | [1] |

| Molecular Weight | 243.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | Approximately 60 °C (for the isomer 3-Iodo-5-methylbenzonitrile) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. Low solubility in water. | |

| Storage | Store in a cool, dry, well-ventilated area, protected from light.[3] Keep in a tightly sealed container to prevent moisture absorption. |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 52107-68-3 |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=C(C=C1)C#N)I |

| InChI | InChI=1S/C8H6IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The methyl protons will appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbon of the nitrile group, the methyl group, and the six carbons of the aromatic ring.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other bands will correspond to C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as the C-I stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243.04 g/mol ). The isotopic pattern of iodine (¹²⁷I) will be evident.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Sandmeyer reaction being a prominent and versatile method.

Synthesis via Sandmeyer Reaction from 2-Amino-4-iodotoluene

This synthetic pathway offers a reliable method for the introduction of the nitrile group onto the iodinated aromatic ring.

Figure 1: Synthetic workflow for this compound via Sandmeyer reaction.

Experimental Protocol:

-

Diazotization of 2-Amino-4-iodotoluene:

-

Dissolve 2-Amino-4-iodotoluene in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period after the addition is complete to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Chemical Reactivity and Applications in Drug Development

The presence of both a reactive iodine atom and a versatile nitrile group makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals and other functional organic molecules.[4][][6]

Cross-Coupling Reactions

The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[7]

Figure 2: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a powerful method for the synthesis of biaryl and styrenyl compounds, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne using a palladium-copper co-catalyst system. This is an efficient way to introduce an alkyne moiety, which can be a key structural element or a precursor for further transformations in drug synthesis.

Role as a Pharmaceutical Intermediate

This compound serves as a key building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[][6] Its utility stems from the ability to introduce the 2-methylbenzonitrile scaffold into a larger molecule, which can then be further functionalized. The iodo group provides a handle for late-stage diversification of drug candidates, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

While specific, publicly disclosed examples of its direct use in the synthesis of marketed drugs are limited, the structural motifs accessible through its reactions are prevalent in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in key cross-coupling reactions, make it an important tool for researchers in the pharmaceutical and material science industries. A thorough understanding of its synthesis, reactivity, and safe handling practices, as outlined in this guide, is essential for its effective utilization in the development of novel and complex molecules.

References

- Thermo Fisher Scientific. (2025).

- The Royal Society of Chemistry. (n.d.).

- BLD Pharm. (n.d.). 52107-68-3|this compound. [URL not available]

- Methylamine Supplier. (n.d.). 5-Iodo-2-Hydroxybenzonitrile. [URL not available]

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Iodo-2-methoxybenzonitrile | 933672-32-3. [URL not available]

- MedChemExpress. (n.d.).

- PrepChem.com. (n.d.). Preparation of 2-amino-5-iodotoluene. [URL not available]

- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in Organic Electronics. [URL not available]

- BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis. [URL not available]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Pharma Noble Chem Ltd. (n.d.).

- BOC Sciences. (n.d.). Pharmaceutical Intermediates: Definition, Types & Applications in Drug Synthesis. [URL not available]

- Tokyo Chemical Industry (America). (n.d.). 5-Iodo-2-methoxybenzonitrile 933672-32-3. [URL not available]

- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. [URL not available]

- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. [URL not available]

- J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [URL not available]

- PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [URL not available]

- Shodhganga. (n.d.). Chapter 5 5.1 5.1 Introduction 5.1.1 Cross-coupling reactions. [URL not available]

- Benchchem. (n.d.). Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene. [URL not available]

-

PubChem. (n.d.). 2-Methylbenzonitrile. Retrieved from [Link]

- Benchchem. (n.d.). kinetic studies of coupling reactions involving 3,5-Dimethoxy-4'-iodobenzophenone. [URL not available]

- ResearchGate. (2025). (PDF) Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. [URL not available]

-

PubChem. (n.d.). This compound | C8H6IN | CID 676498. Retrieved from [Link]

- Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. [URL not available]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid. [URL not available]

- YouTube. (2019). Sonogashira coupling. [URL not available]

- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [URL not available]

- ACS Publications. (n.d.). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. [URL not available]

- YouTube. (2016). Sonogashira Coupling Reaction. [URL not available]

- IndiaMART. (n.d.).

- Thomasnet. (n.d.). 3-Iodo-5-Methylbenzonitrile: The Essential Choice for Synthesis and R&D Supply Chains. [URL not available]

- ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling with unprotected 5-IdU using.... [URL not available]

- Northwestern University. (n.d.). Applications for Medicinal Chemistry - IMSERC. [URL not available]

- OMICS International. (n.d.).

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [URL not available]

- RSC Publishing. (n.d.). Recent applications of multicomponent reactions in medicinal chemistry. [URL not available]

- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. [URL not available]

-

PubChem. (n.d.). 2-Methylbenzonitrile. Retrieved from [Link]

- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [URL not available]

- Oregon State University. (n.d.). 13 C NMR Chemical Shifts. [URL not available]

- NIST. (n.d.). Benzonitrile, 2-methyl- - the NIST WebBook. [URL not available]

Sources

- 1. open.library.ubc.ca [open.library.ubc.ca]

- 2. 5-Iodo-2-Hydroxybenzonitrile | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C8H6IN | CID 676498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-2-methylbenzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylbenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—comprising a nitrile, a methyl group, and an iodine atom on a benzene ring—provides multiple reaction sites for constructing complex molecular architectures. The presence of the iodine atom is particularly significant, as it allows for a variety of cross-coupling reactions, making this compound a valuable intermediate in the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its relevance to drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆IN | PubChem[1] |

| Molecular Weight | 243.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52107-68-3 | PubChem[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)I)C#N | PubChem[1] |

| Appearance | White to off-white crystalline solid | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |

Molecular Structure and Visualization

The molecular structure of this compound is characterized by a benzene ring substituted with a methyl group at position 2, a nitrile group at position 1, and an iodine atom at position 5.

Caption: 2D structure of this compound.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-5-iodotoluene. This multi-step process is a cornerstone of aromatic chemistry, allowing for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 2-Amino-5-iodotoluene

-

Reagent Preparation: Prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-iodotoluene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature to prevent the decomposition of the unstable diazonium salt.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled suspension with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Completion Check: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be checked using starch-iodide paper; a persistent blue color indicates the presence of excess nitrous acid, signifying the end of the reaction.

Causality Behind Experimental Choices: The use of a low temperature is critical as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields. Hydrochloric acid serves both to form the amine salt, increasing its solubility, and to generate nitrous acid in situ from sodium nitrite.

Step 2: Sandmeyer Reaction

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of potassium cyanide. This forms the active cyanocuprate(I) complex.

-

Reaction: Cool the copper(I) cyanide solution to 0-5 °C. Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the cyanide solution with vigorous stirring.

-

Nitrogen Evolution: Allow the reaction mixture to warm to room temperature. The evolution of nitrogen gas will be observed as the diazonium group is replaced by the nitrile group. Continue stirring until the gas evolution ceases.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices: Copper(I) cyanide is the catalyst of choice for the Sandmeyer cyanation reaction. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The use of an excess of cyanide ensures that the copper catalyst remains in its active form.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the analysis of similar structures, such as 2-methylbenzonitrile.[4]

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.5 | d |

| H-4 | ~7.6 | dd |

| H-6 | ~7.3 | d |

| -CH₃ | ~2.5 | s |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~118 |

| C-1 | ~112 |

| C-2 | ~142 |

| C-3 | ~133 |

| C-4 | ~141 |

| C-5 | ~94 |

| C-6 | ~133 |

| -CH₃ | ~20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent feature will be the sharp, strong absorption of the nitrile (C≡N) group.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic, -CH₃) | 2980-2850 | Medium |

| C≡N (nitrile) | 2240-2220 | Strong, Sharp |

| C=C (aromatic) | 1600-1450 | Medium |

| C-I | 600-500 | Medium |

The position of the C≡N stretch for aromatic nitriles is typically at a lower wavenumber than for saturated nitriles due to conjugation with the aromatic ring.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 243. The fragmentation pattern would likely involve the loss of the iodine atom, the methyl group, and the nitrile group, leading to characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 243 | [M]⁺ |

| 228 | [M - CH₃]⁺ |

| 116 | [M - I]⁺ |

| 101 | [M - I - CH₃]⁺ |

Applications in Drug Development

This compound is a valuable building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7] The presence of the iodo group allows for its use in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This versatility makes it an attractive starting material for the construction of complex molecular scaffolds found in many drug candidates.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors, which are a major class of anticancer drugs, feature substituted aromatic cores. The structural motif of this compound can be elaborated to generate compounds that target the ATP-binding site of various kinases. The nitrile group can act as a hydrogen bond acceptor, while the iodo- and methyl-substituted phenyl ring can be functionalized to occupy specific hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity.[2]

Use in the Synthesis of Bioactive Molecules

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not widely documented, its structural features are present in numerous patented bioactive compounds. For instance, iodinated and methylated benzonitrile derivatives are key intermediates in the synthesis of inhibitors for various enzymes and receptors. The ability to readily modify the iodo- and nitrile functionalities allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Protect from light and moisture.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: If swallowed, seek immediate medical assistance.

-

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined molecular structure and versatile reactivity make it an ideal starting point for the synthesis of complex organic molecules. This guide has provided a detailed overview of its physicochemical properties, a plausible and well-reasoned synthetic protocol, predicted spectroscopic data for its characterization, and an outline of its potential applications. For researchers and scientists in the pharmaceutical industry, a thorough understanding of such building blocks is essential for the design and synthesis of the next generation of therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000544). Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Patsnap. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid - Eureka. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

PubMed Central. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Retrieved from [Link]

-

MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

PubChem. (n.d.). Pharmaceutical composition - Patent US-8063029-B2. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

-

PubMed Central. (n.d.). The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). US6875883B2 - Synthesis of benzonitriles from substituted benzaldehyde.

-

International Journal of Drug Design and Discovery. (n.d.). Synthesis and Docking Studies of Novel 2-Substituted-6-Arylpyridazin-3(2H)-Ones as 5HT2A Antagonists. Retrieved from [Link]

Sources

- 1. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]

- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. rsc.org [rsc.org]

- 5. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 7. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and characterization of 5-Iodo-2-methylbenzonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-2-methylbenzonitrile

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound, a key intermediate in the development of complex molecular architectures for pharmaceutical and materials science applications. The narrative emphasizes the causality behind experimental choices, presenting a robust synthesis protocol via the Sandmeyer reaction and detailing the analytical workflows for comprehensive characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this compound.

Rationale and Synthetic Strategy

The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry. For the specific regioselective introduction of an iodine atom onto the benzonitrile scaffold, direct electrophilic iodination of 2-methylbenzonitrile often leads to a mixture of constitutional isomers and can require harsh reaction conditions.[1] A more controlled and reliable approach is the Sandmeyer reaction, which leverages the transformation of a primary aromatic amine into a versatile diazonium salt intermediate.[2][3]

This method offers superior regiochemical control, as the position of the incoming iodide is dictated by the initial placement of the amine group. The synthesis, therefore, commences with 5-amino-2-methylbenzonitrile, ensuring the iodine is installed exclusively at the C-5 position. The overall transformation is a two-step, one-pot process involving diazotization followed by nucleophilic substitution with iodide.[4][5]

The Sandmeyer Reaction: A Mechanistic Overview

The Sandmeyer reaction is a potent example of a radical-nucleophilic aromatic substitution (SRNAr).[2] The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid (e.g., HCl). This reacts with the primary amine of 5-amino-2-methylbenzonitrile to form a stable arenediazonium salt.

The subsequent introduction of an iodide salt, typically potassium iodide (KI), initiates the substitution. Unlike the chloro- and bromo- versions of the Sandmeyer reaction which often require a copper(I) catalyst, the iodo- substitution proceeds readily without a metal catalyst due to the excellent nucleophilicity of the iodide ion.[4][5] The diazonium group (N₂) is an exceptional leaving group, and its departure as nitrogen gas drives the reaction to completion.

Caption: Synthetic pathway for this compound via diazotization and iodination.

Detailed Experimental Protocol for Synthesis

Causality Note: This protocol is designed for safety and efficiency. The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, portion-wise addition of sodium nitrite maintains this low temperature and controls the evolution of any nitrogen oxides.

Materials and Reagents:

-

5-Amino-2-methylbenzonitrile (CAS: 50670-64-9)[6]

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 5-amino-2-methylbenzonitrile (1.0 eq) in a mixture of deionized water and concentrated HCl.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C. Stir vigorously to create a fine slurry.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

-

Continue stirring the solution at 0–5 °C for an additional 20 minutes after the addition is complete.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

After the initial reaction subsides, allow the mixture to warm to room temperature and then gently heat it in a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. The crude product may appear as a dark oil or solid.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them successively with a 10% aqueous solution of sodium thiosulfate (to remove excess iodine), deionized water, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Structural Characterization and Data Interpretation

Confirmation of the product's identity and purity requires a suite of analytical techniques. The following workflow provides a logical sequence for acquiring and interpreting the necessary data.

Caption: A logical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.[7] Spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[8]

Protocol for NMR Data Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated solvent in a clean NMR tube.

-

¹H NMR Experiment: Acquire a standard one-dimensional proton spectrum on a spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans (8-16) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

-

¹³C NMR Experiment: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9][10]

Expected Spectroscopic Data:

| ¹H NMR (Predicted) | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| Aromatic Proton | ~7.8-7.9 | d | 1H | H-6 |

| Aromatic Proton | ~7.6-7.7 | dd | 1H | H-4 |

| Aromatic Proton | ~7.3-7.4 | d | 1H | H-3 |

| Methyl Protons | ~2.5 | s | 3H | -CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ) [ppm] | Assignment |

| Aromatic Carbon | ~140-145 | C-2 |

| Aromatic Carbon | ~138-142 | C-4 |

| Aromatic Carbon | ~135-138 | C-6 |

| Aromatic Carbon | ~115-120 | C-1 |

| Nitrile Carbon | ~117-119 | -C≡N |

| Aromatic Carbon | ~110-115 | C-3 |

| Aromatic Carbon | ~90-95 | C-5 (C-I) |

| Methyl Carbon | ~18-22 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule, providing a unique vibrational fingerprint.[11]

Protocol for FT-IR Data Acquisition (ATR Method):

-

Background Collection: Record a background spectrum with a clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid, purified product onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000–400 cm⁻¹.

Key Vibrational Assignments:

| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100–3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950–2850 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~2230–2210 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1600–1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| Below 600 | Weak-Medium | C-I Stretch |

The most diagnostic peak is the strong, sharp absorption around 2220 cm⁻¹, which is characteristic of the nitrile functional group.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula.[14]

Protocol for MS Data Acquisition (ESI Method):

-

Sample Preparation: Prepare a dilute solution of the sample (10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to identify the molecular ion peak.

Expected Mass Data:

| Property | Value | Source |

| Molecular Formula | C₈H₆IN | PubChem[15] |

| Molecular Weight | 243.04 g/mol | PubChem[15] |

| Exact Mass | 242.95450 Da | PubChem[15] |

| Expected [M+H]⁺ | m/z 243.96198 | Calculated |

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass agreeing with the theoretical mass to within 5 ppm.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]

- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Patsnap. Process for producing 5-iodo-2-methylbenzoic acid - Eureka. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

-

ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

-

NIST. Benzonitrile, 4-methyl-. NIST WebBook. [Link]

-

PubChem. 2-Methylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Grokipedia. Sandmeyer reaction. [Link]

- Google Patents.

-

NIST. Benzonitrile, 2-methyl-. NIST WebBook. [Link]

-

Chemsrc. 5-Amino-2-methylbenzonitrile. [Link]

-

ResearchGate. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. [Link]

-

PubChemLite. 5-iodo-2-methoxybenzonitrile (C8H6INO). [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]

-

NIST. Benzonitrile. NIST WebBook. [Link]

-

Seema Finechem. 5-Iodo-2-Methylbenzoic Acid. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

- 1. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5-Amino-2-methylbenzonitrile, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzonitrile [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound | C8H6IN | CID 676498 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Iodo-2-methylbenzonitrile as a building block in organic synthesis

An In-Depth Technical Guide to 5-Iodo-2-methylbenzonitrile: A Strategic Building Block in Modern Organic Synthesis

Authored by Gemini, Senior Application Scientist

Abstract

This compound has emerged as a highly versatile and strategically important building block for synthetic chemists, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive iodine atom, a sterically influential methyl group, and a synthetically malleable nitrile moiety—provides a powerful platform for the construction of complex molecular frameworks. The iodine atom serves as a key handle for a host of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide offers an in-depth exploration of the synthesis, properties, and reactivity of this compound. It provides field-proven insights into its application in cornerstone synthetic transformations and highlights its role in the development of bioactive compounds and advanced materials. Detailed experimental protocols and mechanistic visualizations are included to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this powerful synthetic intermediate.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose utility is defined by the interplay of its three functional groups. The electron-withdrawing nature of the nitrile group, combined with the electron-donating character of the methyl group, influences the reactivity of the aromatic ring, while the carbon-iodine bond is the primary locus of synthetic transformations.

A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 52107-68-3 | [1][2] |

| Molecular Formula | C₈H₆IN | [1][2] |

| Molecular Weight | 243.04 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | Not explicitly stated; related compounds have distinct melting points. | |

| Solubility | Low solubility in water; soluble in organic solvents like THF, Dichloromethane, Chloroform. | [4] |

| SMILES | CC1=C(C=C(C=C1)I)C#N | [1] |

| InChI | InChI=1S/C8H6IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | [1] |

Synthesis and Availability

This compound is commercially available from various chemical suppliers, making it readily accessible for research and development purposes.[2] For laboratory-scale synthesis, a common and logical approach would involve the direct iodination of the precursor, 2-methylbenzonitrile (o-tolunitrile). This electrophilic aromatic substitution is directed by the ortho/para-directing methyl group and the meta-directing nitrile group. The iodination would preferentially occur at the position para to the activating methyl group and meta to the deactivating nitrile group, yielding the desired 5-iodo product.

A generalized workflow for this synthesis is depicted below.

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic power of this compound lies in its capacity to undergo a wide array of chemical transformations, primarily centered around the highly reactive carbon-iodine bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex organic molecules.[5]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions have become indispensable tools in pharmaceutical and materials synthesis, allowing for the precise and efficient formation of new bonds under relatively mild conditions.[5][6] The C(sp²)-I bond in this compound is particularly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

The Sonogashira coupling enables the linkage of an aryl halide with a terminal alkyne, a critical transformation for synthesizing compounds used in medicinal chemistry and materials science.[7][8] This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]

Exemplary Protocol: Standard Sonogashira Coupling

-

Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[8]

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 2.0 mmol).[8]

-

Substrate Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol) dropwise.[8]

-

Reaction Execution: Heat the mixture (typically 50-70 °C) and monitor the reaction's progress using thin-layer chromatography (TLC).[8]

-

Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

The Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl linkages, a common structural motif in pharmaceuticals.[10] This reaction involves coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Exemplary Protocol: Standard Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol).[11]

-

Catalyst and Solvent Addition: Evacuate and backfill the flask with argon. Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 mmol), followed by the solvent system (e.g., a mixture of toluene and water).[11]

-

Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100 °C) until TLC or GC-MS analysis indicates the consumption of the starting material.[11]

-

Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the residue by column chromatography on silica gel.

The formation of arylamines is fundamental in drug discovery, as the aniline substructure is a key pharmacophore in many bioactive molecules. The Buchwald-Hartwig amination provides a direct route to these compounds by coupling an aryl halide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a base.

Transformations of the Nitrile Group

While cross-coupling is the primary application, the nitrile group offers further synthetic opportunities. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, yielding 5-iodo-2-methylbenzoic acid, another valuable intermediate used in the synthesis of anti-diabetic drugs.[12][13] Alternatively, the nitrile can be reduced to a primary amine (benzylamine derivative), providing another point for molecular elaboration.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a scaffold for building biologically active molecules.[14][15][16][17] Its derivatives are instrumental in creating complex structures for targeted therapeutic intervention.

-

Scaffold for Kinase Inhibitors: The 2-aminobenzonitrile core, accessible after amination or reduction of a nitro-analogue followed by functionalization, is a common feature in kinase inhibitors.[18] The amino group often forms critical hydrogen bond interactions within the ATP-binding site of kinases.

-

Synthesis of Bioactive Heterocycles: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in drug molecules.

-

Access to Novel Chemical Space: As a versatile building block, it allows researchers to systematically modify different parts of the molecule (the aryl core via coupling, and the nitrile/methyl groups via further reactions) to explore structure-activity relationships (SAR) and optimize lead compounds.[12][19] The development of anti-diabetic medications from the related 5-Iodo-2-methylbenzoic acid highlights the pharmaceutical relevance of this structural framework.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also harmful if swallowed.[20]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[21][22]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[21][22] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2] Keep away from strong oxidizing agents and moisture.[4]

Conclusion

This compound stands out as a building block of significant strategic value in modern organic synthesis. Its predictable reactivity in high-yield palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway for introducing molecular complexity. The presence of the methyl and nitrile groups offers additional opportunities for fine-tuning molecular properties and for subsequent functionalization. For scientists engaged in drug discovery and materials science, mastering the application of this intermediate opens a direct route to novel and potentially impactful chemical entities. Its commercial availability and robust reactivity profile ensure its continued importance as a cornerstone in the synthetic chemist's toolkit.

References

-

This compound | C8H6IN | CID 676498 - PubChem. Available from: [Link]

-

5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem. Available from: [Link]

-

5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0 - Seema Finechem. Available from: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. Available from: [Link]

- US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents.

-

Sonogashira coupling - Wikipedia. Available from: [Link]

-

Strategies on biosynthesis and production of bioactive compounds in medicinal plants - NIH. Available from: [Link]

-

(PDF) Isolation and Characterization of Novel Bioactive Compound 5,7-dihydroxy-2- (4-hydroxyphenyl)-3-{[(3S,4S,5S,6R)-3,4,5-6-Methyltetrahydro-2H-pyran-2-yl] oxy}-5,6,7,8 - ResearchGate. Available from: [Link]

- CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents.

-

Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole - ResearchGate. Available from: [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine - NIH. Available from: [Link]

-

Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1) - Cheméo. Available from: [Link]

-

Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. Available from: [Link]

-

5-Nitrobenzimidazole containing Pd(II) catalyzed C-C cross-coupling reactions: The effect of the N-substituent of the benzimidazole structure on catalyst activity | Request PDF - ResearchGate. Available from: [Link]

-

Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC. Available from: [Link]

-

5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Available from: [Link]

-

5-iodo-2-methoxybenzonitrile (C8H6INO) - PubChemLite. Available from: [Link]

-

2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem - NIH. Available from: [Link]

-

From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - MDPI. Available from: [Link]

-

(PDF) 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - ResearchGate. Available from: [Link]

-

5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices. Available from: [Link]

-

Informatics Journals. Available from: [Link]

Sources

- 1. This compound | C8H6IN | CID 676498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 52107-68-3|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Iodo-5-Methylbenzonitrile Supplier in China [nj-finechem.com]

- 4. 5-Iodo-2-Hydroxybenzonitrile | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. seemafinechem.com [seemafinechem.com]

- 14. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

reactivity of the C-I bond in 5-Iodo-2-methylbenzonitrile

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 5-Iodo-2-methylbenzonitrile

Abstract

This compound is a strategically important building block in medicinal chemistry and materials science. Its utility is primarily derived from the high and versatile reactivity of the carbon-iodine (C-I) bond. This guide provides a comprehensive technical overview of the C-I bond's reactivity in this molecule, grounded in established mechanistic principles and field-proven insights. We will explore its central role in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, and discuss the potential for nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in complex molecular synthesis.

Introduction: A Profile of a Versatile Synthetic Intermediate

The synthetic value of an aromatic building block is often defined by the strategic placement of its functional groups. In this compound, the aryl iodide moiety serves as a highly reactive and versatile synthetic handle. The C-I bond is significantly weaker than its C-Br and C-Cl counterparts, a characteristic that renders it exceptionally susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0).[1][2] This is frequently the rate-determining step in many catalytic cycles, meaning reactions involving aryl iodides often proceed under milder conditions with greater efficiency.[1]

The reactivity of the C-I bond in this specific molecule is further modulated by the electronic and steric influences of the other substituents:

-

Cyano (-CN) Group: Positioned para to the iodine, this group is a potent electron-withdrawing group via resonance and induction. This electronic pull makes the ipso-carbon more electrophilic, further facilitating oxidative addition and potentially enabling nucleophilic aromatic substitution pathways.

-

Methyl (-CH₃) Group: Located ortho to the iodine, the methyl group exerts a mild electron-donating inductive effect and, more importantly, introduces steric hindrance around the reaction center. This steric presence can influence ligand-catalyst interactions and the overall kinetics of a transformation.

This unique combination of features makes this compound a prime substrate for a host of powerful bond-forming reactions, which will be the core focus of this guide.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

The C-I bond is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. The general catalytic cycle, while nuanced for each specific reaction, follows a common pathway involving oxidative addition, transmetalation (or coordination/deprotonation for amines), and reductive elimination.

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly biaryl structures.[3][4] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][5]

Causality in Experimental Design:

-

Catalyst: While Pd(PPh₃)₄ is a classic choice, modern systems often use a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ combined with a phosphine ligand.[6] The ligand's role is critical; bulky, electron-rich ligands can accelerate both the oxidative addition and reductive elimination steps.

-

Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not merely a proton scavenger. It activates the organoboron species by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[4][5] The choice of base can significantly impact reaction efficiency.

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common. Water can be crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[6]

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is exceptionally valuable for synthesizing conjugated systems found in pharmaceuticals and electronic materials. It traditionally employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[8][9]

Causality in Experimental Design:

-

Dual-Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium complex, a key feature that allows the reaction to proceed under mild conditions, often at room temperature.[8]

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also acts as a solvent.

-

Copper-Free Variants: While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling). Consequently, copper-free Sonogashira protocols have been developed, though they may require more specialized ligands or different reaction conditions to achieve high efficiency.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical development.[10][11] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a suitable ligand, and a strong base.[12]

Causality in Experimental Design:

-

Ligand Selection: This reaction is highly dependent on the choice of phosphine ligand. The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) was a breakthrough, enabling the coupling of a wide range of amines and aryl halides with high efficiency.[13][14][15] These ligands promote the formation of monomeric palladium complexes and accelerate the rate-limiting reductive elimination step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex) to generate the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice.[12][16]

-

Inhibition by Iodide: A critical consideration specifically for aryl iodides is the potential for inhibition by the iodide byproduct (e.g., NaI).[13][17] Iodide anions can form stable, unreactive bridging palladium iodide dimers, effectively sequestering the active catalyst.[13][14] This issue can be mitigated by using a solvent system (e.g., one in which the iodide salt is insoluble) or by employing ligands like BrettPhos that retard the formation of these dimers.[14]

Data Presentation: Comparative Reaction Parameters

The following table summarizes typical starting conditions for the palladium-catalyzed cross-coupling of this compound. Optimization is often necessary for specific coupling partners.

| Reaction Type | Palladium Source | Ligand | Base | Solvent System | Temp (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ (2-5 mol%) | SPhos (4-10 mol%) | K₃PO₄ | Toluene / H₂O | 80-110 |

| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3 mol%) | PPh₃ (2-6 mol%) | Et₃N / CuI | THF or DMF | 25-65 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | BrettPhos (2-4 mol%) | NaOt-Bu | Toluene or Dioxane | 90-110 |

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the electronic properties of this compound make it a potential candidate for Nucleophilic Aromatic Substitution (SNAr). This pathway requires a strong electron-withdrawing group (like the -CN group) positioned ortho or para to a good leaving group (iodide).[18][19] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[18][19]

However, SNAr reactions with aryl iodides are less common than with aryl fluorides or chlorides. Although iodide is an excellent leaving group, the initial nucleophilic attack is often the rate-determining step, and the high polarizability of the C-I bond does not activate the ring towards attack as effectively as the high electronegativity of fluorine.[19] Therefore, SNAr on this substrate would likely require a very strong nucleophile and potentially harsh reaction conditions.

Experimental Protocols